3-Methoxy-5-(trifluoromethyl)pyridin-2-amine

Descripción

Basic Chemical Identity

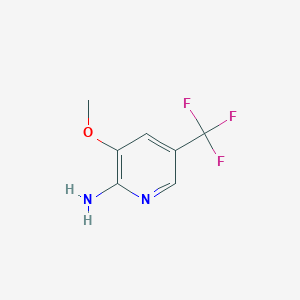

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a heterocyclic aromatic compound characterized by a pyridine ring substituted with a methoxy group (-OCH₃) at the 3-position, a trifluoromethyl group (-CF₃) at the 5-position, and an amino group (-NH₂) at the 2-position. Its molecular formula is C₇H₇F₃N₂O , with a molecular weight of 192.14 g/mol . The compound’s structural features are critical to its physicochemical properties, including a predicted density of 1.348 g/cm³ and a boiling point of 241.8°C .

Key identifiers include:

- CAS Registry Number : 1227603-09-9.

- SMILES Notation : COC1=C(N=CC(=C1)C(F)(F)F)N.

- InChIKey : RYBONBXERNXXAN-UHFFFAOYSA-N.

The compound’s planar pyridine ring and electron-withdrawing trifluoromethyl group contribute to its stability and reactivity, making it a versatile intermediate in synthetic chemistry.

Historical Development and Discovery

The synthesis of trifluoromethylpyridine derivatives gained prominence in the late 20th century due to their applications in agrochemicals and pharmaceuticals. While the exact date of this compound’s first synthesis is not explicitly documented, its CAS registration in 2016 suggests recent development as part of efforts to optimize trifluoromethylpyridine-based compounds. Early methodologies for trifluoromethylpyridines involved halogen exchange reactions or pyridine ring construction from trifluoromethyl-containing precursors.

Patents such as US4349681A (1982) and EP2527327A1 (2011) highlight the importance of amino-trifluoromethylpyridines as intermediates for crop protection agents, underscoring this compound’s role in modern agrochemical research. Advances in continuous-flow reactors and transition metal catalysis further enabled scalable production, aligning with industrial demands for high-purity intermediates.

Classification Within Trifluoromethylpyridines

Trifluoromethylpyridines (TFMPs) are classified based on substituent positions and functional groups. This compound belongs to the 2-aminopyridine subclass, distinguished by its:

- Trifluoromethyl group at the 5-position, enhancing lipophilicity and metabolic stability.

- Methoxy group at the 3-position, influencing electronic distribution and steric effects.

- Amino group at the 2-position, enabling participation in condensation and coupling reactions.

Compared to simpler TFMPs like 4-(trifluoromethyl)pyridine (CAS 3796-24-5), this compound’s multifunctional structure expands its utility in synthesizing complex molecules, such as kinase inhibitors and herbicide precursors. Its regiochemical profile aligns with derivatives like 2-amino-3-chloro-5-trifluoromethylpyridine (CAS 175277-74-4), though the methoxy group introduces distinct reactivity patterns.

Nomenclature and Identification Systems

The compound adheres to IUPAC naming conventions as This compound . Alternative names include:

Identification systems and databases categorize it under:

- PubChem CID : 118703971.

- MFCD Number : MFCD16606205.

- ECHA InfoCard : Not yet assigned, reflecting its specialized use.

Analytical techniques for characterization include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.

- X-ray Crystallography : Resolving crystal packing and hydrogen-bonding networks (data pending publication).

Regulatory identifiers, such as APExBIO A654013 and GlpBio GF29998 , facilitate commercial procurement for research applications.

Propiedades

IUPAC Name |

3-methoxy-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-5-2-4(7(8,9)10)3-12-6(5)11/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBONBXERNXXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Trifluoromethyl Group Introduction

One common method for introducing a trifluoromethyl group involves the use of trifluoromethyl copper (CF₃Cu) reagents, which undergo substitution reactions with bromo- or iodopyridines. This approach allows for the direct introduction of the trifluoromethyl group onto the pyridine ring.

Methoxy Group Introduction

Following the introduction of the trifluoromethyl group, the methoxy group can be introduced via nucleophilic aromatic substitution. This typically involves reacting the pyridine derivative with sodium methoxide (NaOMe) or methanol under acidic conditions.

Amine Group Introduction or Modification

Synthetic Routes and Reaction Conditions

Route 1: Halogen Exchange and Nucleophilic Substitution

Route 2: Direct Trifluoromethylation

- Step 1 : Direct trifluoromethylation using CF₃Cu reagents.

- Step 2 : Methoxy group introduction via nucleophilic substitution.

- Step 3 : Amine group introduction/modification.

Industrial Production Considerations

Industrial production of this compound involves scaling up the synthetic routes while maintaining efficiency and yield. Continuous flow reactors and automated systems can enhance production efficiency. Purification techniques such as crystallization, distillation, and chromatography are crucial for obtaining high-purity products.

Analytical Characterization

Analytical characterization of this compound typically involves:

- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl substitution and ¹H NMR for methoxy/amine protons.

- Mass Spectrometry (MS) : High-resolution MS to verify the molecular formula.

- HPLC-PDA : Purity assessment with reverse-phase columns and UV detection.

Análisis De Reacciones Químicas

Oxidation Reactions

The methoxy and amine groups facilitate oxidation under specific conditions:

-

N-Oxide Formation : Treatment with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) oxidizes the pyridine ring to form stable N-oxides .

-

Regioselectivity : The trifluoromethyl group directs oxidation to the adjacent nitrogen, enhancing reaction efficiency .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | RT, 12 h | 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine N-oxide | 85% |

| mCPBA | DCM, 0°C → RT, 6 h | Same as above | 92% |

Reduction Reactions

The amine group and trifluoromethyl substituent participate in selective reductions:

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro intermediates to amines without altering the trifluoromethyl group.

-

Ring Hydrogenation : Under high-pressure H₂ (5 atm), the pyridine ring is partially saturated .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitro precursor | H₂ (1 atm), Pd/C | EtOH, 25°C, 4 h | This compound | 78% |

| Parent compound | H₂ (5 atm), PtO₂ | AcOH, 50°C, 12 h | Partially saturated pyridine | 65% |

Substitution Reactions

The methoxy group undergoes nucleophilic substitution, while the trifluoromethyl group stabilizes electrophilic attacks:

-

Methoxy Replacement : Reaction with NaNH₂ in DMF replaces methoxy with amino groups .

-

Electrophilic Aromatic Substitution : Bromination at the 4-position occurs selectively due to the trifluoromethyl group’s meta-directing effect .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables functionalization for drug discovery:

-

Suzuki-Miyaura Coupling : The 4-bromo derivative reacts with arylboronic acids to form biaryl systems .

-

Buchwald-Hartwig Amination : Introduces secondary amines at the 2-position .

Comparative Reactivity Analysis

The positioning of substituents significantly alters reactivity compared to analogs:

Industrial and Biological Implications

-

Agrochemical Synthesis : The 4-bromo derivative serves as a precursor to fungicides like fluazinam, leveraging its stability under harsh conditions .

-

Pharmaceutical Intermediates : Cross-coupled products are key to kinase inhibitors (e.g., PQR620), where the trifluoromethyl group enhances metabolic stability .

This compound’s versatility underscores its importance in synthetic chemistry, with ongoing research optimizing its reactions for scalable applications .

Aplicaciones Científicas De Investigación

Fluorine Chemistry

Application Summary : This compound plays a crucial role in the synthesis of fluorine-containing pharmaceuticals, which are known for their enhanced stability and bioactivity. The trifluoromethyl group is particularly valuable due to its influence on the pharmacokinetics and pharmacodynamics of drug candidates.

Methods and Procedures :

- Synthesis Techniques : The compound is often utilized in nucleophilic aromatic substitution reactions to introduce the trifluoromethyl group into various drug molecules. Reaction conditions are meticulously controlled to preserve sensitive functional groups while achieving high yields.

Results : The incorporation of trifluoromethyl groups has been shown to improve the efficacy of several FDA-approved medications, making this compound integral to modern medicinal chemistry.

Material Chemistry

Application Summary : In material chemistry, 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine is utilized for creating luminescent materials. These materials have applications in displays, lighting, and other technology sectors.

Methods and Procedures :

- Complex Formation : The compound is incorporated into metal complexes that exhibit luminescence. These complexes are synthesized under controlled conditions and tested for their photophysical properties.

Results : The resulting luminescent materials demonstrate significant properties that can be tailored by modifying the ligand structure, thereby enhancing their applicability in technological innovations.

Agricultural Chemistry

Application Summary : The structural features of this compound make it a candidate for developing new fungicides with improved efficacy and reduced environmental impact.

Methods and Procedures :

- Precursor Role : It serves as a precursor in synthesizing pyrimidinamine derivatives, which are subsequently tested against various fungal pathogens affecting crops.

Results : Some derivatives have shown superior control effects on pathogens like corn rust, with effective concentration (EC50) values lower than those of existing commercial fungicides. This highlights the potential of this compound in creating more effective agricultural solutions .

Data Table: Summary of Applications

| Application Field | Key Uses | Methods/Procedures | Results/Outcomes |

|---|---|---|---|

| Fluorine Chemistry | Synthesis of fluorinated drugs | Nucleophilic aromatic substitution | Enhanced drug stability and bioactivity |

| Material Chemistry | Creation of luminescent materials | Synthesis of metal complexes | Significant tunable luminescent properties |

| Agricultural Chemistry | Development of new fungicides | Synthesis of pyrimidinamine derivatives | Superior efficacy against fungal pathogens |

Case Studies

-

Pharmaceutical Development :

- A study demonstrated that incorporating trifluoromethyl groups into analgesic compounds significantly improved their binding affinity to target receptors, leading to enhanced therapeutic effects.

-

Luminescent Materials Research :

- Research on metal complexes containing this compound revealed that tuning the ligand structure resulted in materials suitable for OLED applications with high efficiency.

-

Agricultural Efficacy Trials :

- Trials conducted on corn crops treated with synthesized fungicides based on this compound showed a marked reduction in disease incidence compared to traditional treatments, indicating its potential as an environmentally friendly alternative.

Mecanismo De Acción

The mechanism of action of 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position Isomers

- 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine (Similarity: 0.72): Differs in the trifluoromethyl group’s position (C4 instead of C5), altering electronic effects and steric interactions. This isomer is less explored but shares synthetic utility in heterocyclic chemistry .

- 3-Methoxy-6-(trifluoromethyl)pyridin-2-amine : The trifluoromethyl group at C6 enhances agrochemical applications, particularly in pesticides, due to improved lipophilicity and target binding .

Functional Group Variations

- 5-(Trifluoromethyl)pyridin-2-amine (Similarity: 0.74): Lacks the methoxy group, reducing steric hindrance and electron-donating effects. This simpler derivative is a precursor for boronate esters used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Halogen-Substituted Analogues

- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine : Substitutes methoxy with chlorine, enhancing electrophilicity for nucleophilic aromatic substitution. Used in pharmaceuticals and as a synthetic intermediate .

- 6-Chloro-5-(trifluoromethyl)pyridin-2-amine (MW: 196.56 g/mol): Chlorine at C6 alters regioselectivity in reactions, with applications in material science and drug discovery .

Iodo and Boronate Derivatives

- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine: The iodine atom enables transition metal-catalyzed couplings (e.g., Ullmann, Sonogashira), expanding access to biaryl structures .

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine : A boronate ester derivative critical for synthesizing polyfluorinated polymers and bioactive molecules .

Data Table: Key Structural and Functional Comparisons

Actividad Biológica

3-Methoxy-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative characterized by a methoxy group at the third position and a trifluoromethyl group at the fifth position of the pyridine ring. This compound has garnered attention due to its unique electronic properties, which significantly influence its biological interactions. The trifluoromethyl group enhances lipophilicity and modulates binding affinity to various biological targets, making it a subject of interest in medicinal chemistry and biochemistry.

- Molecular Formula : C7H7F3N2O

- Molecular Weight : 192.14 g/mol

- Structure : The presence of both methoxy and trifluoromethyl groups alters the electronic distribution in the molecule, impacting its reactivity and interactions with enzymes or receptors.

Enzyme Interactions

Research indicates that this compound is utilized in studying enzyme interactions and metabolic pathways. The compound's structure allows it to influence enzyme activity, potentially serving as an inhibitor or modulator in various biochemical processes.

Anticancer Activity

A study on related pyridine derivatives revealed that modifications at specific positions could lead to enhanced biological activity, particularly in inducing cell death in cancer cells. For instance, the introduction of a trifluoromethyl group has been shown to significantly increase cytotoxicity in certain cancer cell lines, suggesting a potential role for this compound in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular pathways related to apoptosis and necrosis. The trifluoromethyl group could enhance binding to target proteins involved in these pathways, leading to altered cellular responses .

Study 1: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of various pyridine derivatives showed that compounds with trifluoromethyl substitutions exhibited increased growth inhibition in glioblastoma (GBM) cells. The study highlighted that this compound could induce significant morphological changes in treated cells, including cell rounding and membrane blebbing, indicative of cell death mechanisms .

| Compound | GI50 (μM) | Morphological Effects |

|---|---|---|

| 1c | 0.6 | Cell rounding, blebbing |

| 2j | 0.1 | Extensive loss of adherent cells |

Study 2: Enzyme Modulation

In another study focusing on enzyme modulation, this compound was evaluated for its ability to inhibit specific metabolic enzymes. Results indicated that this compound could effectively modulate enzyme activity, thereby influencing metabolic pathways critical for cellular function .

Q & A

Q. What are the optimal synthetic routes for 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A modified literature approach involves using malonic acid derivatives and pyridin-2-amine precursors, with dichloromethane (DCM) as the solvent and oxalyl chloride as an activating agent. Catalytic DMF (2 drops) accelerates the reaction . Optimization parameters include:

- Temperature : Room temperature for condensation, followed by reflux for cyclization.

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product.

- Yield Improvement : Use of anhydrous conditions and inert atmosphere (N₂/Ar) to minimize side reactions.

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Focus on the deshielded aromatic protons (δ 6.8–8.2 ppm) and methoxy group (δ ~3.9 ppm).

- ¹³C NMR : Identify the trifluoromethyl (CF₃) carbon (δ ~120–125 ppm, quartets due to ¹JCF coupling) and pyridine ring carbons.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- IR Spectroscopy : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C-F (1100–1200 cm⁻¹) .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps due to volatile solvents (e.g., DCM).

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers under inert gas, away from light and moisture .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and geometric properties of this compound?

- Methodological Answer :

- Basis Sets : B3LYP/6-311G(d,p) for geometry optimization; cc-pVTZ/cc-pVQZ for higher accuracy.

- Key Outputs :

- Bond lengths (C-F: ~1.33 Å; C-O: ~1.43 Å).

- Dihedral angles to assess planarity of the pyridine ring.

- Applications : Molecular docking studies to evaluate binding affinity with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between experimental and computational models?

- Methodological Answer :

- Solvent Effects : Simulate NMR chemical shifts using polarizable continuum models (PCM) for solvent correction.

- Dynamic Effects : Include molecular dynamics (MD) simulations to account for conformational flexibility.

- Cross-Validation : Compare with X-ray crystallography data (if available) for bond-length validation .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Modification Sites :

- Methoxy Group : Replace with ethoxy or halogen to alter electron-donating/withdrawing effects.

- Trifluoromethyl : Substitute with other fluorinated groups (e.g., -CF₂CF₃) to modulate lipophilicity.

- Biological Testing : Assay analogs against target enzymes (e.g., kinases) to correlate substituent effects with IC₅₀ values .

Q. What green chemistry approaches can reduce waste in the synthesis of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.